molecular formula C17H13N3O2 B2850662 2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile CAS No. 55011-78-4

2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile

Cat. No. B2850662
CAS RN: 55011-78-4
M. Wt: 291.31
InChI Key: SKBOFLHSSAMVKX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile” is not explicitly provided in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. The available resources do not provide specific physical and chemical properties for "2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile" .

Mechanism of Action

The mechanism of action describes how a compound produces its effect. Unfortunately, the mechanism of action for “2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile” is not specified in the available resources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. The available resources do not provide specific safety and hazard information for "2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile" .

Future Directions

The future directions for a compound can include potential applications, research directions, and areas of interest. Unfortunately, the available resources do not provide specific future directions for "2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile" .

properties

IUPAC Name

2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-11-12-20-15(21)17(19-16(20)22,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBOFLHSSAMVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile

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